1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea
Description
1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-9-20-10-7-15(8-11-20)18-17(22)19-16-6-4-5-14(12-16)13(2)21/h4-6,12,15H,3,7-11H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBECIZWMQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 1-propylpiperidine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The acetyl and piperidine moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Acetylphenyl)-3-(1-methylpiperidin-4-yl)thiourea
- 1-(3-Acetylphenyl)-3-(1-ethylpiperidin-4-yl)thiourea
- 1-(3-Acetylphenyl)-3-(1-butylpiperidin-4-yl)thiourea
Uniqueness
1-(3-Acetylphenyl)-3-(1-propylpiperidin-4-yl)thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group in the piperidine ring provides a distinct steric and electronic environment, affecting the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
